4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that garners interest for its unique chemical structure and potential applications across various fields of science. This compound features a quinoline backbone, sulfonyl groups, and isobutoxy substitution, making it a candidate for diverse chemical reactions and potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic synthesis. Key steps include:
Quinoline Derivatization: : Starting with a quinoline derivative, which undergoes sulfonation and subsequent propylsulfonylation.
Isobutoxy Group Introduction: : Introduction of the isobutoxy group through etherification reactions under controlled conditions.
Final Coupling: : Coupling with benzenesulfonamide to form the final compound.
Reaction conditions often include the use of catalysts, appropriate solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized through:
Continuous Flow Chemistry: : Enhancing reaction efficiency and scalability.
Green Chemistry Approaches: : Utilizing environmentally benign solvents and reagents to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur-containing moieties.
Reduction: : Reduction of sulfonyl groups can yield sulfonamide analogs.
Substitution: : Nucleophilic substitution reactions can modify the quinoline or benzenesulfonamide rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Typical nucleophiles include alkoxides and amines, under basic conditions.
Major Products
Oxidation typically leads to sulfoxides or sulfones. Reduction produces secondary or primary amines, while substitution reactions can yield a variety of modified quinoline or benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry
Used as a model compound for studying sulfonylation and quinoline chemistry.
Biology and Medicine
Potential pharmacological activity as an enzyme inhibitor or receptor antagonist. Its structural complexity allows for interaction with various biological targets, including proteins and nucleic acids.
Industry
Applications in the synthesis of advanced materials, dyes, and polymers. Its reactivity makes it useful in fine chemical production and material science.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with molecular targets such as enzymes or receptors. The quinoline ring structure allows it to intercalate with DNA or bind to active sites on proteins. Sulfonyl groups can form reversible covalent bonds with amino acid residues in enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds include:
Sulfonylquinoline Derivatives: : Known for their antimicrobial and enzyme inhibition properties.
Benzenesulfonamide Analogs: : Widely used in medicinal chemistry as enzyme inhibitors.
Substituted Quinolines: : Common in antimalarial drugs and fluorescent dyes.
What sets 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide apart is its unique combination of functional groups, offering diverse reactivity and potential biological activity.
Feel free to dive into any specific area or ask for more details!
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S2/c1-4-14-30(25,26)24-13-5-6-18-15-19(7-12-22(18)24)23-31(27,28)21-10-8-20(9-11-21)29-16-17(2)3/h7-12,15,17,23H,4-6,13-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSUUFXGCVPHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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